1-(2-(Phenylethynyl)phenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-phenylethynyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGARYEQJYLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2-(phenylethynyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(2-(phenylethynyl)phenyl)ethanone, a versatile aromatic ketone with significant applications in synthetic organic chemistry. As a member of the ortho-alkynyl aryl ketone family, this compound serves as a valuable building block for the construction of complex heterocyclic and carbocyclic systems. This document will cover its nomenclature, structure, synthesis, characterization, and potential applications, offering field-proven insights for professionals in drug development and chemical research.
Nomenclature and Chemical Structure
The compound with the chemical formula C₁₆H₁₂O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: 1-[2-(2-phenylethynyl)phenyl]ethanone[1]
Common Synonyms:
CAS Registry Number: 171258-08-5[1][2]
The structure of this compound consists of an acetophenone core where the phenyl ring is substituted at the ortho (position 2) with a phenylethynyl group. This arrangement of a nucleophilic alkyne and an electrophilic carbonyl group in close proximity is key to its unique reactivity.
Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Monoisotopic Mass | 220.088815002 Da | [1] |
Below is a 2D representation of the chemical structure.
Caption: Sonogashira coupling for the synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
2-Iodoacetophenone
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add phenylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product.
-
Copper(I) Cocatalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.
-
Amine Base: The amine base serves to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen halide formed during the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and to avoid unwanted side reactions.
Spectroscopic Characterization
Accurate characterization of this compound is vital to confirm its identity and purity. While detailed spectra for the ortho-isomer are not as commonly published as for its para-isomer, the expected spectral data can be reliably predicted based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will be complex due to the ortho-substitution pattern.
-
Aromatic Protons (phenyl and phenylethynyl groups): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Methyl Protons (-COCH₃): A singlet at approximately δ 2.6 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 197-200 ppm.
-
Alkynyl Carbons (-C≡C-): Two signals in the range of δ 85-95 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Methyl Carbon (-COCH₃): A signal around δ 26-30 ppm.
For comparison, the reported NMR data for the isomeric 1-(4-(phenylethynyl)phenyl)ethanone is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.8 Hz, 2H), 7.57–7.54 (m, 2H), 7.38–7.36 (m, 3H), 2.62 (s, 3H). [3]* ¹³C NMR (100 MHz, CDCl₃): δ 197.3, 136.2, 131.8, 131.7, 128.9, 128.5, 128.3, 128.2, 122.7, 92.8, 88.7, 26.6. [3]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.
-
C≡C Stretch (Alkyne): A medium to weak absorption band around 2210-2230 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, -CH₃): Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 205, corresponding to the loss of a methyl group ([M-15]⁺), and a fragment at m/z = 177, corresponding to the loss of the acetyl group ([M-43]⁺).
Applications in Organic Synthesis
This compound is a valuable synthon due to the presence of the ortho-alkynyl ketone moiety. This structural feature allows for a variety of intramolecular cyclization reactions to form complex polycyclic systems. [4] General Reactivity and Applications:
-
Synthesis of Heterocycles: The compound can be used to synthesize a range of oxygen and nitrogen-containing heterocycles, such as furans, isochromenes, and quinolines, through cyclization reactions. [4]* Formation of Carbocycles: It is a precursor for the synthesis of indenone and naphthalene derivatives via carbocyclization reactions. [4]* Annulation Reactions: The ortho-alkynyl aryl ketone moiety is highly reactive and participates in various annulation reactions, providing access to complex molecular scaffolds. [4] The unique linear and rigid nature of the alkyne group, combined with its rich reactivity, makes it a valuable component in the design of novel organic molecules. [5]
Caption: Synthetic utility of this compound.
Conclusion
This compound is a synthetically important molecule with a well-defined structure and accessible synthetic routes. Its unique arrangement of functional groups provides a gateway to a diverse range of complex organic structures, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative scientific literature.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Li, J., Xie, Y.-X., & Liang, Y. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions.
- Zhang, T., Liu, S., Hao, W., & Jiang, B. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. Organic Chemistry Frontiers, 10(3), 570-589. DOI: 10.1039/D2QO01805E.
Sources
- 1. This compound | C16H12O | CID 11379008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 171258-08-5|this compound|BLD Pharm [bldpharm.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
Spectroscopic Analysis of 1-(2-(phenylethynyl)phenyl)ethanone: A Technical Guide
An In-depth Examination of the Structural Elucidation of an Ortho-Substituted Aryl Alkyne Ketone
Abstract
Introduction
1-(2-(phenylethynyl)phenyl)ethanone, also known as o-(phenylethynyl)acetophenone, is an aromatic ketone containing a phenylethynyl substituent at the ortho position to the acetyl group. Its molecular formula is C₁₆H₁₂O, and it has a molecular weight of 220.27 g/mol .[1] The unique arrangement of the acetyl and phenylethynyl groups in an ortho relationship is expected to give rise to distinct spectroscopic signatures. Understanding these spectroscopic properties is crucial for confirming the identity and purity of the compound, which is essential for its application in further chemical synthesis and drug discovery.
While extensive searches for experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound have been conducted, specific datasets for this particular isomer are not publicly available. However, detailed spectroscopic data for the meta and para isomers are well-documented and provide a valuable basis for predicting the spectral features of the ortho isomer.[2][3]
Predicted Spectroscopic Data
Based on the known data for its isomers and the principles of spectroscopic theory, the following section outlines the anticipated spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be the most informative for distinguishing the ortho isomer from its meta and para counterparts. The proximity of the acetyl and phenylethynyl groups in the ortho position will likely lead to characteristic shifts and coupling patterns for the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.2 - 7.6 | m | 8H | Ar-H |
| ~ 2.6 | s | 3H | -COCH₃ |
-
Aromatic Protons (Ar-H): The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the acetyl group is expected to be the most deshielded and appear as a doublet at the downfield end of this region. The remaining aromatic protons will likely appear as a complex multiplet.
-
Acetyl Protons (-COCH₃): The three protons of the methyl group of the acetyl function will give rise to a sharp singlet, anticipated to be in a similar region to its isomers, around δ 2.6 ppm.[2][3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197 | C=O |
| ~ 120 - 140 | Ar-C |
| ~ 88 - 93 | -C≡C- |
| ~ 27 | -COCH₃ |
-
Carbonyl Carbon (C=O): The carbon of the ketone's carbonyl group is expected to have a chemical shift in the range of δ 197 ppm, similar to its isomers.[3]
-
Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce signals in the δ 120-140 ppm range. The substitution pattern will result in distinct signals for each unique carbon environment.
-
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group are predicted to appear in the range of δ 88-93 ppm.[3]
-
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate at approximately δ 27 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibration |
| ~ 3100 - 3000 | C-H (aromatic) |
| ~ 2220 | C≡C (alkyne) |
| ~ 1680 | C=O (ketone) |
| ~ 1600, 1480, 1450 | C=C (aromatic) |
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1680 cm⁻¹.
-
C≡C Stretch: A sharp, medium-intensity band corresponding to the alkyne C≡C stretch should be observed around 2220 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - COCH₃]⁺ |
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 220, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would involve the loss of the methyl group ([M - CH₃]⁺ at m/z = 205) and the acetyl group ([M - COCH₃]⁺ at m/z = 177).
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and data reported for similar compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram 2: ATR-IR Experimental Workflow
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For direct analysis of a solid, a direct insertion probe with Electron Ionization (EI) can be used.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Optimize the ionization source parameters to obtain a stable signal and good ionization efficiency.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Diagram 3: Mass Spectrometry Experimental Workflow
Sources
A Guide to the Synthesis of 1-(2-(phenylethynyl)phenyl)ethanone: A Key Intermediate in Modern Chemistry
This technical guide provides an in-depth exploration of the discovery and initial synthesis of 1-(2-(phenylethynyl)phenyl)ethanone, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into the foundational synthetic strategies, the mechanistic underpinnings of these reactions, and the practical applications of this versatile chemical building block.
Introduction: The Significance of the Diphenylacetylene Scaffold
This compound, also known as 2'-(phenylethynyl)acetophenone, belongs to the diarylacetylene class of compounds. This structural motif is a cornerstone in various fields of chemical research. Its rigid, linear geometry and rich electron system make it a valuable component in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the realm of medicinal chemistry, the diphenylacetylene core is a privileged scaffold, appearing in numerous biologically active molecules and serving as a crucial intermediate for the synthesis of complex heterocyclic systems such as isoquinolines and isoindolines[1][2]. The presence of the acetyl group provides a reactive handle for further chemical transformations, enhancing its utility as a versatile precursor.
The Advent of Synthesis: The Sonogashira Cross-Coupling Reaction
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction[3][4][5][6]. This powerful carbon-carbon bond-forming reaction, discovered in the 1970s, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. The development of copper-free Sonogashira protocols has further expanded its applicability, particularly for substrates that are sensitive to copper.
The choice of the Sonogashira reaction for the synthesis of this compound is driven by its high efficiency, functional group tolerance, and the ready availability of the starting materials: a 2-haloacetophenone and phenylacetylene.
Mechanistic Insights into the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is a well-studied process that elegantly orchestrates the formation of the carbon-carbon bond. The mechanism, illustrated below, involves both a palladium and a copper catalytic cycle.
Caption: Figure 1. Catalytic cycles of the Sonogashira cross-coupling reaction.
The key steps are:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-iodoacetophenone) to form a palladium(II) intermediate.
-
Transmetalation: In the copper cycle, the terminal alkyne (phenylacetylene) is deprotonated by a base and reacts with a copper(I) salt to form a copper(I) acetylide. This species then transfers the acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.
Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound via a palladium-catalyzed Sonogashira coupling reaction.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Iodoacetophenone | C₈H₇IO | 246.05 | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |
Step-by-Step Procedure
Caption: Figure 2. Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodoacetophenone (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (10 mL) to the flask.
-
Reagent Addition: Add triethylamine (3.0 mmol) followed by phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.3-7.8 ppm, a singlet for the methyl protons of the acetyl group around 2.6 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around 198 ppm, signals for the acetylenic carbons in the range of 85-95 ppm, and aromatic carbon signals. |
| IR | A strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹, and a characteristic absorption for the alkyne (C≡C) around 2220 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (220.27 g/mol ). |
Applications in Drug Development and Beyond
This compound is not just a synthetic curiosity; it is a valuable intermediate in the synthesis of more complex and biologically active molecules. For example, it can undergo intramolecular cyclization reactions to form substituted indanones or be used as a precursor for the synthesis of isoquinoline and isoindoline derivatives, which are common motifs in pharmaceuticals[1][2]. The exploration of its derivatives continues to be an active area of research in the quest for new therapeutic agents and advanced materials.
Conclusion
The synthesis of this compound, primarily achieved through the robust and versatile Sonogashira cross-coupling reaction, represents a significant achievement in synthetic organic chemistry. This guide has provided a comprehensive overview of the historical context, mechanistic details, a practical experimental protocol, and the broader significance of this important chemical entity. As research in medicinal chemistry and materials science progresses, the demand for efficient and scalable syntheses of such key intermediates will undoubtedly continue to grow.
References
- Royal Society of Chemistry. (n.d.). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process.
- National Center for Biotechnology Information. (n.d.). 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. PubChem.
- ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
- DOI. (n.d.). SI revised 1108.
- National Center for Biotechnology Information. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem.
- AChemBlock. (n.d.). 1-[4-(Phenylethynyl)phenyl]ethanone 97%.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). Process for producing 2-phenylacetophenone derivatives and precursors therefor.
- Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling.
- SciSpace. (n.d.).
- AWS. (n.d.). S-1 Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Royal Society of Chemistry. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
- ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Royal Society of Chemistry Publishing. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Quinolines from 2-Alkynylphenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the synthesis of substituted quinolines, a critical scaffold in medicinal chemistry, through the intramolecular cyclization of 2-alkynylphenyl ketones. This application note is designed to offer both theoretical insights and practical, step-by-step protocols for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its versatile biological activity has led to the development of numerous drugs with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] Consequently, the development of efficient and modular synthetic routes to functionalized quinolines is of paramount importance to the drug development pipeline.
This guide focuses on a modern and powerful strategy for quinoline synthesis: the intramolecular cyclization of 2-alkynylphenyl ketones. This approach offers a high degree of convergence and allows for the introduction of diverse substituents onto the quinoline core, making it an attractive method for generating libraries of novel compounds for biological screening.
Theoretical Framework and Mechanistic Insights
The synthesis of quinolines from 2-alkynylphenyl ketones generally proceeds through an intramolecular nucleophilic attack of the ketone's nitrogen source precursor (often an in-situ formed imine or enamine) onto the alkyne, which is activated by a catalyst. The choice of catalyst dictates the specific reaction pathway and can be broadly categorized into electrophilic activation and transition-metal catalysis.
Electrophilic Cyclization: The Role of Iodine
One of the most effective methods for the cyclization of 2-alkynylphenyl ketones involves the use of molecular iodine (I₂) as an electrophilic activator. The proposed mechanism for this transformation is outlined below.
The reaction is initiated by the electrophilic attack of iodine on the alkyne moiety of the 2-alkynylphenyl ketone, forming a cyclic iodonium ion intermediate. This intermediate is then subjected to an intramolecular nucleophilic attack by the nitrogen atom of the in-situ formed imine or enamine. Subsequent rearomatization and proton loss yield the final substituted quinoline product. A base is often employed to facilitate the deprotonation steps.[2][3]
Figure 2: Generalized workflow for copper-catalyzed quinoline synthesis.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of substituted quinolines from 2-alkynylphenyl ketones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Iodine-Mediated Synthesis of 4-Iodo-Substituted Quinolines
This protocol is adapted from methodologies for the electrophilic cyclization of related N-(2-alkynyl)anilines and is expected to be effective for 2-alkynylphenyl ketones in the presence of an amine source. [3] Materials:
-
2-Alkynylphenyl ketone (1.0 equiv)
-
Amine (e.g., aniline or benzylamine, 1.2 equiv)
-
Molecular Iodine (I₂) (1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylphenyl ketone (1.0 equiv), amine (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add anhydrous solvent (DCM or MeCN) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add molecular iodine (1.5 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-substituted quinoline.
Protocol 2: Copper-Catalyzed Synthesis of Substituted Quinolines
This protocol is based on copper-catalyzed domino reactions of similar substrates and is proposed for the synthesis of quinolines from 2-alkynylphenyl ketones. [4][5] Materials:
-
2-Alkynylphenyl ketone (1.0 equiv)
-
Amine (e.g., aniline or benzylamine, 1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add the 2-alkynylphenyl ketone (1.0 equiv), amine (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.
-
Stir the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Substrate Scope
The following table summarizes the expected outcomes for the synthesis of substituted quinolines from various 2-alkynylphenyl ketones, based on literature precedents for analogous reactions.
| Entry | R¹ (on Ketone) | R² (on Alkyne) | R³ (Amine) | Catalyst System | Expected Product | Anticipated Yield (%) |
| 1 | Phenyl | Phenyl | Aniline | I₂ / K₃PO₄ | 4-Iodo-2,3-diphenylquinoline | Good to Excellent |
| 2 | Methyl | Phenyl | Benzylamine | I₂ / K₃PO₄ | 4-Iodo-3-phenyl-2-methylquinoline | Good |
| 3 | Phenyl | n-Butyl | Aniline | I₂ / K₃PO₄ | 3-n-Butyl-4-iodo-2-phenylquinoline | Moderate to Good |
| 4 | Phenyl | Phenyl | Aniline | CuI / L-proline | 2,3-Diphenylquinoline | Good |
| 5 | Methyl | Phenyl | Benzylamine | CuI / L-proline | 3-Phenyl-2-methylquinoline | Moderate to Good |
Conclusion and Future Perspectives
The intramolecular cyclization of 2-alkynylphenyl ketones represents a robust and versatile strategy for the synthesis of substituted quinolines. The methodologies presented herein, utilizing either iodine-mediation or copper-catalysis, offer mild and efficient routes to these valuable heterocyclic compounds. The ability to introduce a wide range of substituents makes this approach particularly attractive for the generation of compound libraries for drug discovery and development. Future research in this area will likely focus on the development of enantioselective catalytic systems and the expansion of the substrate scope to include more complex and functionally diverse starting materials.
References
-
Barluenga, J., et al. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4814-4833. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoalkynes by iodination or substitution. Retrieved from [Link]
-
Wu, J., et al. (2014). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry, 12(43), 8743-8746. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7661. [Link]
-
Oh, C. H., et al. (2017). Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. Asian Journal of Organic Chemistry, 6(10), 1435-1440. [Link]
-
Jiang, H., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(24), 12351–12358. [Link]
-
Li, Y., et al. (2020). Copper-Catalyzed Sequential Cyclization/Migration of Alkynyl Hydrazides for Construction of Ring-Expanded N-N Fused Pyrazolones. Organic Letters, 22(18), 7256–7260. [Link]
-
Krasavin, M., et al. (2014). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. The Journal of Organic Chemistry, 79(21), 10464–10474. [Link]
-
Zeng, Q., et al. (2025). Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Organic Chemistry Frontiers, 12(21), 5519-5524. [Link]
-
Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2806. [Link]
-
Paul, S., & Kundu, S. K. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research, 9(2), 3568-3573. [Link]
-
Wang, Y., et al. (2021). Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. Chemical Science, 12(30), 10324–10331. [Link]
-
Oeser, T., et al. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 10, 2146–2153. [Link]
-
Omae, I. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Chemistry Letters, 52(5), 346-349. [Link]
-
Sibi, M. P., & Stanley, L. M. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry, 88(23), 16685–16694. [Link]
-
Yanada, R., et al. (2016). Copper-Catalyzed Tandem Decyclization-Cyclization Reaction of N-Alkynyl-3-hydroxyisoindolin-1-ones Generated from N-Alkynyl Phthalimides: Selective Synthesis of ortho-(2-Oxazolyl)phenyl Ketones. The Journal of Organic Chemistry, 81(15), 6435–6443. [Link]
-
MacDonough, M. T., et al. (2018). Synthesis and pharmacological evaluation of 4-iminothiazolidinones for inhibition of pi3 kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537–2541. [Link]
-
Buchwald, S. L., et al. (2002). A Short and Economical Synthesis of 2-Methylaminopyridine Amides. Organic Letters, 4(17), 2885–2888. [Link]
-
Ruchirawat, S., et al. (2017). Iodine-Mediated Cyclization of ortho-Alkynylaryl Ketones for the Synthesis of Indenone Derivatives. The Journal of Organic Chemistry, 82(11), 5992–6001. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 57(32), 6815-6823. [Link]
-
Lu, X., et al. (2015). Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. Organic Chemistry Frontiers, 2(2), 145-149. [Link]
-
Narender, T., & Reddy, K. P. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4814–4833. [Link]
-
Omae, I. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 10(11), 2736-2741. [Link]
-
Gök, Y., et al. (2021). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 17, 2406–2415. [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to reduce homocoupling in Sonogashira synthesis of 1-(2-(phenylethynyl)phenyl)ethanone
Welcome to the technical support center for the Sonogashira synthesis of 1-(2-(phenylethynyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions, particularly homocoupling, and optimize your product yield.
Introduction: The Challenge of Homocoupling
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne (e.g., phenylacetylene) and an aryl halide (e.g., 1-(2-halophenyl)ethanone).[1][2][3] However, a frequent and often frustrating side reaction is the homocoupling of the terminal alkyne, which produces 1,4-diphenylbuta-1,3-diyne. This byproduct, a result of what is known as Glaser coupling, not only consumes valuable starting material but can also complicate product purification.[4]
Homocoupling is primarily an oxidative process, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][4] Therefore, controlling this side reaction is paramount to achieving a high yield of the desired cross-coupled product, this compound.
Understanding the Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The undesirable Glaser coupling branches off from the copper cycle.
Sources
Troubleshooting low yield in the synthesis of o-(phenylethynyl)acetophenone
Technical Support Center: Sonogash-IQ Troubleshooting Guide
Introduction
The synthesis of o-(phenylethynyl)acetophenone, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (o-bromoacetophenone or o-iodoacetophenone) using a palladium catalyst and a copper(I) co-catalyst.[1] While elegant, the reaction is notoriously sensitive, and low yields can be a significant source of frustration.
This guide is designed to serve as a dedicated technical support resource. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why problems occur and offers logical, field-tested solutions to overcome them.
Diagnostic Workflow for Low Yield
Before diving into specific issues, a systematic diagnostic approach can rapidly identify the root cause of a low-yielding reaction. Follow this workflow to logically narrow down the possibilities.
Caption: Sonogashira catalytic cycle with key failure points indicated in red.
Validated Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira
This protocol provides a robust starting point for the coupling of o-bromoacetophenone.
-
To a dry Schlenk flask under argon, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Add o-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add triethylamine (5 mL) and DMF (5 mL) via syringe. The solvents must be freshly distilled and thoroughly degassed via three Freeze-Pump-Thaw cycles.
-
Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at 50 °C under argon.
-
Monitor the reaction progress by TLC. [3]8. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated NH₄Cl solution to remove the amine and copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Copper-Free Sonogashira
This protocol is recommended if Glaser homocoupling is a persistent issue.
-
To a dry Schlenk flask under argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Add o-iodoacetophenone (246 mg, 1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add thoroughly degassed piperidine (5 mL) via syringe.
-
Add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature under argon until TLC indicates completion.
-
Workup as described in Protocol 1, or simply concentrate the reaction mixture and purify directly by column chromatography.
References
- Blaszczyk, I., Trzeciak, A. M., & Ziółkowski, J. J. (2009). Catalytic Activity of Pd(II) Complexes with Triphenyl phosphito Ligands in the Sonogashira Reaction in Ionic Liquid Media. Catalysis Letters, 133, 262-266.
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Various Authors. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Khan Academy. (2019). Sonogashira coupling. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Reddit Community. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
- Doubleday, W. W. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1933.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Matyjaszewski, K. et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(15), 5030–5040.
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Reddit Community. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
- Hartwig, J. F. et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548–5560.
Sources
Technical Support Center: Intramolecular Cyclization of 2-Alkynylphenyl Ketones
Welcome to the technical support center for the intramolecular cyclization of 2-alkynylphenyl ketones. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of complex heterocyclic and carbocyclic scaffolds. As a cornerstone reaction in modern organic synthesis, its successful execution is paramount. However, like any sophisticated chemical process, it is not without its challenges.
This document provides in-depth, field-proven insights into common side reactions, offering detailed troubleshooting strategies and robust experimental protocols to help you navigate potential pitfalls and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning or troubleshooting these cyclization reactions.
Q1: What are the most common classes of side reactions observed in the cyclization of 2-alkynylphenyl ketones?
A1: The primary side reactions are typically pathway-dependent and influenced by the catalyst, substrate, and conditions. The most prevalent include:
-
Protodealkynylation: Loss of the terminal alkyne group, particularly when using terminal alkynes, leading to the formation of a simple phenyl ketone.
-
Dimerization/Oligomerization: Intermolecular reactions of the starting material, which can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Formation of Regioisomers: Depending on the substitution pattern and the catalyst, cyclization can proceed via different pathways (e.g., 5-exo-dig vs. 6-endo-dig), leading to a mixture of isomeric products.[1]
-
Incomplete Cyclization: The reaction stalls at an intermediate stage, often due to catalyst deactivation or insufficient thermal energy.
-
Rearrangement Reactions: Under certain conditions, intermediates can undergo rearrangements, such as 1,2- or 1,3-migrations, leading to structurally diverse and unexpected products.
Q2: How does the choice of catalyst (e.g., Gold, Platinum, Copper, Acid) influence the reaction outcome and potential side reactions?
A2: The catalyst is arguably the most critical variable. Its Lewis acidity and coordination properties dictate the reaction mechanism.
-
Gold(I) and Gold(III) Catalysts: These are highly oxophilic and are renowned for their ability to activate C-C multiple bonds.[2][3] They generally promote rapid cyclization under mild conditions. However, they can be susceptible to deactivation and can sometimes promote undesired rearrangement cascades if the reaction is not carefully controlled.[4][5][6] The formation of stable σ,π-digold(I) alkyne complexes can also sequester the catalyst, rendering it inactive.[7]
-
Copper Catalysts: Copper salts, such as Cu(OTf)₂, can also catalyze these transformations, often requiring slightly higher temperatures.[8] They are particularly known to promote Glaser-type alkyne-alkyne coupling as a potential side reaction, especially in the presence of an oxidant (like air).[9]
-
Brønsted/Lewis Acids: Strong acids can trigger cyclization, but they are often less selective and can lead to a broader product distribution, including hydration of the alkyne or Friedel-Crafts-type side reactions.[10]
Q3: What is the mechanistic basis for regioselectivity (e.g., 5-exo-dig vs. 6-endo-dig), and how can it be controlled?
A3: Regioselectivity is determined by the mode of nucleophilic attack on the catalyst-activated alkyne. In the case of the carbonyl oxygen acting as the nucleophile:
-
5-exo-dig cyclization: The oxygen attacks the proximal alkyne carbon, leading to a five-membered ring intermediate, which typically rearranges to form a six-membered final product (like a chromone).
-
6-endo-dig cyclization: The oxygen attacks the distal alkyne carbon, directly forming a six-membered ring.
Control is achieved by tuning the electronic and steric properties of the substrate and catalyst. Generally, gold catalysts favor the 5-exo-dig pathway for terminal alkynes due to electronic factors. The choice of ligands on the metal catalyst can also create steric hindrance that favors one pathway over the other.[1][11]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to troubleshooting specific experimental outcomes.
Issue 1: Low or No Yield of the Desired Product; Starting Material Recovered
-
Possible Cause A: Catalyst Deactivation
-
Causality: Homogeneous gold catalysts, while highly active, can be prone to deactivation through reduction to Au(0) nanoparticles or formation of inactive off-cycle species like digold complexes.[7] Impurities in reagents or solvents (e.g., water, amines, or other coordinating species) can also poison the catalyst.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative deactivation.
-
Use High-Purity Reagents: Utilize freshly distilled/dried solvents and high-purity starting materials.
-
Screen Catalysts/Ligands: If using a simple gold salt (e.g., AuCl₃), consider a pre-catalyst with a stabilizing ligand (e.g., JohnPhosAu(MeCN)SbF₆). The ligand can prevent aggregation and enhance catalytic turnover.
-
Consider Catalyst Loading: While typically low (1-5 mol%), a slight increase in catalyst loading may be necessary if minor impurities are unavoidable.
-
-
-
Possible Cause B: Insufficient Reaction Temperature or Time
-
Causality: While many gold-catalyzed reactions are rapid at room temperature, some substrates with less favorable electronics or sterics require thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Monitor by TLC/LC-MS: Track the reaction progress over time. If the reaction is slow but clean, increasing the temperature in increments (e.g., from 25°C to 50°C, then 80°C) may be effective.
-
Extended Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours) before concluding it has failed.
-
-
Issue 2: Significant Formation of a Phenyl Ketone (Protodealkynylation Product)
-
Possible Cause: Presence of Protic Impurities
-
Causality: Protodealkynylation occurs when a proton source (e.g., water, acidic impurities in solvents like CDCl₃, or acidic functional groups on the substrate) cleaves the C-alkyne bond. This is particularly problematic for terminal alkynes (R-C≡C-H).
-
Troubleshooting Steps:
-
Rigorous Drying of Reagents: Dry solvents over appropriate drying agents (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers). Ensure the starting material is anhydrous.
-
Use of a Non-Protic Solvent: Switch to a non-protic solvent such as toluene, dioxane, or DCE.
-
Add a Proton Scavenger: In stubborn cases, the addition of a non-coordinating base, like 2,6-di-tert-butylpyridine, can neutralize trace acid impurities without interfering with the catalyst.
-
Protect the Alkyne: If feasible, replace the terminal alkyne proton with a bulky silyl group (e.g., -TMS or -TIPS). This group can be removed post-cyclization if necessary and completely prevents this side reaction.
-
-
Issue 3: Formation of a Complex Mixture of Isomers or Unidentified Products
-
Possible Cause A: Competing Reaction Pathways
-
Causality: The substrate may have multiple reactive sites or the reaction conditions may allow for competing cyclization modes (e.g., 5-exo vs. 6-endo), rearrangements, or cascade reactions.[12]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the pathway with the lowest activation energy.
-
Change the Catalyst System: A different metal or ligand can fundamentally alter the regioselectivity. For instance, switching from a small ligand to a bulky one can favor one cyclization mode over another due to steric interactions.[1][11]
-
Modify the Substrate: Altering the electronic nature of the substituents on the aromatic ring or the alkyne can influence the electron density at the reacting centers, thereby favoring a specific pathway.
-
-
-
Possible Cause B: Product Instability
-
Causality: The desired cyclized product might be unstable under the reaction conditions (e.g., sensitive to the Lewis acidic catalyst or heat) and may decompose or rearrange over time.
-
Troubleshooting Steps:
-
Monitor Early Reaction Times: Analyze aliquots at early time points to see if the desired product is formed transiently before degrading.
-
Reduce Reaction Time/Temperature: If the product is observed early on, optimize the reaction to stop as soon as the starting material is consumed.
-
Quench the Reaction: Upon completion, quench the reaction appropriately (e.g., by filtering through a short plug of silica or celite to remove the catalyst) before workup and purification.
-
-
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting.
Diagram 3.1: Generalized Catalytic Cycle for Gold(I)-Catalyzed Cyclization
This diagram illustrates the generally accepted pathway for the 5-exo-dig cyclization of a 2-alkynylphenyl ketone catalyzed by a generic Au(I) species, L-Au⁺.
Caption: Gold(I) catalytic cycle for 5-exo-dig cyclization.
Diagram 3.2: Competing Side Reaction: Protodealkynylation
This workflow shows how a protic impurity can divert the reaction from the productive cycle.
Caption: Protodealkynylation as an off-cycle side reaction.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 4.1: General Procedure for Gold(I)-Catalyzed Cyclization Screening
-
Objective: To establish a baseline for the cyclization of a new 2-alkynylphenyl ketone substrate.
-
Safety Note: Gold compounds can be toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Methodology:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the 2-alkynylphenyl ketone substrate (0.2 mmol, 1.0 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.
-
In a separate vial, weigh the gold(I) pre-catalyst (e.g., IPrAuCl, 0.004 mmol, 2 mol%) and the silver co-catalyst (e.g., AgSbF₆, 0.004 mmol, 2 mol%).
-
Add anhydrous DCE (1.0 mL) to the catalyst vial to form a slurry, and immediately add this slurry to the reaction tube via syringe. Causality: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species in situ.
-
Stir the reaction at room temperature (approx. 25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
Upon completion (disappearance of starting material), quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Table 4.1: Troubleshooting Reaction Conditions
This table summarizes how to adjust parameters to address specific issues, based on the troubleshooting guide.
| Observed Issue | Primary Parameter to Adjust | Secondary Parameter to Adjust | Rationale |
| No Reaction | Increase Temperature (to 50-80°C) | Change Catalyst/Ligand | Overcomes activation energy barrier or addresses catalyst incompatibility. |
| Protodealkynylation | Switch to Anhydrous Toluene | Add Proton Scavenger | Eliminates proton sources that cause the side reaction. |
| Low Yield/Dimerization | Decrease Concentration (e.g., 0.05 M) | Use Slow Addition of Substrate | Favors intramolecular cyclization over intermolecular side reactions. |
| Regioisomeric Mixture | Decrease Temperature (to 0°C or RT) | Screen Different Ligands (Bulky vs. Small) | Exploits differences in activation energies between pathways for selectivity. |
Section 5: References
-
Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones . Organic & Biomolecular Chemistry. Available at: [Link]
-
Reduction of Alkynes . Chemistry LibreTexts. Available at: [Link]
-
Ammonium Catalyzed Cyclitive Additions: Evidence for a Cation-π Interaction with Alkynes . National Institutes of Health. Available at: [Link]
-
Understanding the Regiodivergence between Hydroarylation and Trifluoromethylarylation of 1,3-Dienes Using Anilines in HFIP . National Institutes of Health. Available at: [Link]
-
Recent advances in the gold-catalyzed additions to C–C multiple bonds . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles . ResearchGate. Available at: [Link]
-
Regioselectivity-Switchable Catalytic Annulations of Alkynyl α-Diketones and α-Cyanoketones . ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group . CORE. Available at: [Link]
-
Reactions of Alkynes . Master Organic Chemistry. Available at: [Link]
-
Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones . PubMed. Available at: [Link]
-
A practical guide to nano-LC troubleshooting . Wiley Analytical Science. Available at: [Link]
-
Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base . Chemical Communications. Available at: [Link]
-
Cycloisomerization of Alkynyl Ketones to Multisubstituted Furans . Sci-Hub. Available at: [Link]
-
Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena . PubMed. Available at: [Link]
-
Reduction of Alkynes . YouTube. Available at: [Link]
-
Transition-metal-free and additive-free intermolecular hydroarylation of alkenes with indoles in hexafluoroisopropanol . Organic & Biomolecular Chemistry. Available at: [Link]
-
Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products . Chemical Communications. Available at: [Link]
-
Microwave-Promoted Alkynylation-Cyclization of 2-Aminoaryl Ketones: A Green Strategy for the Synthesis of 2,4-Disubstituted Quinolines . Organic Chemistry Portal. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions . ResearchGate. Available at: [Link]
-
Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure . ResearchGate. Available at: [Link]
-
Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans . The University of Queensland eSpace. Available at: [Link]
-
Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N- Propargylanilines by Rearrangement of a Propargyl Group . Angewandte Chemie International Edition. Available at: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . MDPI. Available at: [Link]
-
Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones . Journal of the American Chemical Society. Available at: [Link]
-
Design principles of the use of alkynes in radical cascades . NSF Public Access Repository. Available at: [Link]
-
Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes . Organic Reactions. Available at: [Link]
-
Role of σ,π-Digold(I) Alkyne Complexes in Reactions of Enynes . National Institutes of Health. Available at: [Link]
-
Intramolecular Hydroarylation of Arenes via Imidazole-Directed C-H Activation in Aqueous Methanol Using Rhodium(III) as the Catalyst and Mechanistic Study . PubMed. Available at: [Link]
-
Liquid Chromatography (LC) troubleshooting guide . CGSpace. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of substituted quinoline scaffolds. Quinolines are a cornerstone in pharmaceuticals and materials science, yet achieving precise substitution patterns remains a significant synthetic challenge.[1][2] This resource provides in-depth, experience-driven answers to common experimental issues, backed by mechanistic insights and actionable protocols.
Frequently Asked Questions (FAQs): The Fundamentals of Regiocontrol
This section addresses foundational concepts that underpin regioselectivity in classical quinoline syntheses.
Q1: What exactly is "regioselectivity" in the context of quinoline synthesis?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction could potentially yield multiple products. In quinoline synthesis, this issue most often arises when using unsymmetrical reactants. For example, the reaction of a meta-substituted aniline can lead to either a 5-substituted or a 7-substituted quinoline. Similarly, condensing an aniline with an unsymmetrical ketone (like 2-pentanone) can result in quinolines with different substitution patterns on the newly formed pyridine ring. Controlling which isomer is the major product is the core challenge of regioselectivity.
Q2: What are the primary factors that dictate the regiochemical outcome of a quinoline synthesis?
A: The regiochemical outcome is a delicate balance of several interconnected factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline or the carbonyl partner can significantly influence the reactivity of different positions. For instance, in the Combes synthesis, the cyclization of the intermediate from a meta-substituted aniline is directed by the electronic properties of that substituent.[3]
-
Steric Hindrance: Bulky groups on either reactant can prevent reaction at a nearby site, thereby favoring an alternative, less hindered pathway. This is a critical consideration in reactions like the Friedländer synthesis, where the accessibility of the α-methylene protons on a ketone can determine the cyclization pathway.[4]
-
Reaction Mechanism: Different synthetic routes (e.g., Friedländer, Skraup, Combes) proceed through distinct mechanisms. The specific intermediates and transition states involved in each pathway are uniquely sensitive to electronic and steric influences. For example, the Skraup-Doebner-von Miller synthesis can proceed via a 1,4-addition or a Schiff base formation pathway, and the dominant mechanism dictates the final regiochemistry.[4][5]
-
Catalyst and Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature can alter the reaction pathway.[3][6] A reaction might be under kinetic control (favoring the fastest-formed product) at low temperatures, but under thermodynamic control (favoring the most stable product) at higher temperatures. The catalyst can also play a direct role in activating a specific site on a reactant.[6]
Troubleshooting Guide for Common Synthetic Methods
This section provides specific, problem-oriented advice for controlling regioselectivity in widely used quinoline syntheses.
The Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an unsymmetrical ketone). Regioselectivity becomes a critical issue when the ketone partner is unsymmetrical.[3]
Q: My Friedländer reaction with 2-aminoacetophenone and 2-pentanone is yielding an inseparable mixture of 2-ethyl-3-methylquinoline and 2,4-dimethylquinoline. How can I favor the formation of one isomer?
A: This is a classic regioselectivity challenge. The outcome depends on which α-methylene group of 2-pentanone (the C1 methyl or the C3 methylene) forms the initial enolate for condensation.
Causality & Solution:
-
Understand the Intermediates: The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration. Base-catalyzed conditions typically favor deprotonation at the less substituted carbon (C1 methyl), leading to the kinetically controlled product. Acid-catalyzed conditions can favor the formation of the more substituted, thermodynamically more stable enol, leading to the other isomer.
-
Strategic Catalyst Selection:
-
For the 2-ethyl-3-methyl isomer (reaction at C3): This often corresponds to the thermodynamic product. Try using a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as ZnCl₂ or FeCl₃ in a high-boiling solvent like toluene or xylene at reflux.[6] These conditions promote equilibration and favor the more stable intermediate.
-
For the 2,4-dimethyl isomer (reaction at C1): This is often the kinetic product. Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) at lower temperatures (e.g., 0 °C to room temperature).[6] This will preferentially deprotonate the sterically more accessible methyl group.
-
-
Temperature Control: Low temperatures generally favor kinetic products, while high temperatures favor thermodynamic products. Systematically screen temperatures from room temperature up to reflux to find the optimal window for your desired isomer.
Troubleshooting Workflow: Friedländer Synthesis
Caption: Decision workflow for troubleshooting regioselectivity in the Friedländer synthesis.
The Skraup & Doebner-von Miller (DvM) Syntheses
These related methods react anilines with α,β-unsaturated carbonyl compounds (or their precursors). The traditional Skraup-DvM synthesis often yields 2-substituted quinolines.[4] However, achieving the alternative 4-substituted pattern is a common goal.
Q: I am reacting aniline with ethyl crotonate expecting to get a 2-substituted quinoline, but the yield is poor and I see side products. How can I improve this? More importantly, is it possible to get the 4-substituted isomer instead?
A: This question addresses both yield and a fundamental challenge to the conventional regioselectivity of this reaction.
Causality & Solution:
-
The Mechanistic Crossroads: The regioselectivity hinges on the initial step.[4][5]
-
Route I (1,4-Addition): The aniline nitrogen attacks the β-position of the unsaturated carbonyl. Subsequent cyclization and oxidation lead to the 4-substituted quinoline .
-
Route II (Schiff Base Formation): The aniline reacts with the carbonyl to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the aniline ring, ultimately yielding the 2-substituted quinoline . This is often the dominant pathway under classical strong acid conditions.[4]
-
-
Reversing the Regioselectivity (Favoring the 4-Substituted Product): To favor Route I, you must enhance the electrophilicity of the β-carbon and potentially suppress Schiff base formation. A key study demonstrated that using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) completely reverses the typical regioselectivity to exclusively provide 4-substituted quinolines.[4][5] The strong electron-withdrawing α-ketoester group activates the system for 1,4-addition.
Mechanistic Pathways in Doebner-von Miller Synthesis
Caption: Competing mechanisms controlling regioselectivity in the Doebner-von Miller synthesis.
Experimental Protocols & Data
Protocol 1: Regioselective Synthesis of a 4-Substituted Quinoline via Modified DvM
This protocol is adapted from methodology designed to reverse the standard regioselectivity of the Doebner-von Miller reaction.[4][5]
Objective: To synthesize Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Ethyl 2-benzoylcrotonate (a γ-aryl-β,γ-unsaturated α-ketoester) (1.2 mmol, 262 mg)
-
Trifluoroacetic Acid (TFA), anhydrous (3 mL)
-
Round-bottom flask with stir bar
-
Standard workup and purification supplies (ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask, add the aniline and the ethyl 2-benzoylcrotonate.
-
Add the trifluoroacetic acid (TFA) at room temperature with stirring. Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the TFA. Caution: Vigorous gas evolution (CO₂).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-phenyl substituted quinoline.
Expected Outcome: This method should provide high regioselectivity for the 4-substituted product, as the 1,4-addition pathway is strongly favored.[4]
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes how different parameters can be adjusted to favor a specific regioisomeric outcome in classical syntheses.
| Synthesis Method | Parameter Adjusted | Effect on Regioselectivity | Favored Isomer |
| Friedländer | Catalyst | Base (KOtBu) vs. Acid (p-TsOH) | Base favors kinetic product (less substituted enolate); Acid favors thermodynamic. |
| Temperature | Low vs. High | Low temperature favors the kinetic product; high temperature favors the thermodynamic product. | |
| Doebner-von Miller | Carbonyl Substrate | Standard α,β-unsaturated ketone vs. α-ketoester | α-ketoester strongly favors 1,4-addition over Schiff base formation. |
| Acid Catalyst | Protic Acid (HCl) vs. TFA with activated substrate | TFA with an activated substrate (α-ketoester) reverses selectivity from 2- to 4-substitution.[4][5] | |
| Combes | Aniline Substituent | Electron-Donating (e.g., -OCH₃) vs. Electron-Withdrawing (e.g., -Cl) | Directs cyclization. An -OCH₃ at the meta position will favor cyclization at the ortho position (para to the methoxy), yielding the 7-methoxyquinoline. |
Modern Approaches: Regioselective C-H Functionalization
An alternative to constructing the quinoline ring with the desired substitution is to functionalize a pre-existing quinoline core. C-H activation has emerged as a powerful tool for this purpose, offering high regioselectivity.[1][2]
Q: I have a simple quinoline core and want to introduce a substituent specifically at the C8 position. Traditional electrophilic substitution gives me a mixture of C5 and C8 products. Is there a better way?
A: Yes, transition-metal-catalyzed C-H activation is the ideal strategy for this. The nitrogen atom within the quinoline ring acts as an excellent directing group, enabling precise functionalization.
Causality & Solution:
-
The Role of the Directing Group: The lone pair on the quinoline nitrogen can coordinate to a transition metal catalyst (e.g., Rhodium, Palladium, Ruthenium). This brings the metal center into close proximity to the C8-H bond, facilitating its cleavage and subsequent functionalization in a process called cyclometalation.[1]
-
Using Quinoline N-Oxides: The directing ability of the nitrogen can be enhanced by converting the quinoline to its corresponding N-oxide. The N-oxide oxygen is a powerful coordinating atom that strongly directs catalysts to the C8 position.[7]
-
Catalyst Systems:
-
Rhodium(III) catalysts , such as [RhCp*Cl₂]₂, are highly effective for C8 alkylation and allylation of quinoline N-oxides.[7]
-
Palladium catalysts are widely used for C-H arylation, often at the C2 position, but specific ligand designs can also target other positions.[2]
-
Copper-catalyzed reactions have also been developed for C2 functionalization.[8]
-
Key Insight: By leveraging the innate coordinating ability of the quinoline nitrogen (or N-oxide), you can override the natural electronic preferences of the ring system and achieve regioselectivity that is impossible with classical methods.[1][7]
References
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chen, C., et al. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Zhang, L., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Retrieved January 26, 2026, from [Link]
-
Al-dujaili, A. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved January 26, 2026, from [Link]
-
Horn, J., et al. (2008). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Retrieved January 26, 2026, from [Link]
-
Besset, T., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved January 26, 2026, from [Link]
-
Besset, T., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved January 26, 2026, from [Link]
-
Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Gao, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(2-(phenylethynyl)phenyl)ethanone
Introduction: Unraveling Molecular Architecture with NMR
In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is paramount. 1-(2-(phenylethynyl)phenyl)ethanone, a diarylalkyne derivative, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry.[1] Its rigid, conjugated system, comprised of an acetophenone moiety linked to a phenylacetylene group at the ortho position, presents a unique spectroscopic challenge.[1] The spatial arrangement and electronic interplay between the acetyl group, the alkyne bridge, and the two aromatic rings dictate its chemical behavior and potential applications.
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. By comparing its expected spectral features with the experimentally verified data of its structural isomer, 1-(4-(phenylethynyl)phenyl)ethanone, this guide illuminates the profound impact of substituent placement on NMR spectra. Furthermore, we will position NMR within the broader context of analytical techniques, offering a comparative overview of its strengths and complementarities with methods like mass spectrometry and infrared spectroscopy.
Chapter 1: Foundational NMR Principles for Diarylalkynes
Before dissecting the spectra, it is crucial to understand the key NMR phenomena at play in a molecule like this compound.
-
Chemical Shift and Electronic Environment: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the local electronic environment of the nucleus.[2] Electron-withdrawing groups, like the carbonyl (C=O) of the acetyl moiety, pull electron density away from nearby nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[3]
-
Anisotropy of π-Systems: The circulating π-electrons in the benzene rings and the carbon-carbon triple bond generate their own local magnetic fields. This phenomenon, known as magnetic anisotropy, causes significant shifts in the resonances of nearby protons. Protons on the exterior of an aromatic ring are strongly deshielded and appear far downfield (typically 7-8 ppm), while the acetylenic protons (not present in our target molecule) are shielded and appear upfield compared to vinylic protons.[4]
-
Steric Hindrance in ortho-Substituted Systems: In ortho-substituted acetophenones, steric strain between the acetyl group and the adjacent substituent can disrupt the coplanarity between the carbonyl group and the aromatic ring.[5][6] This "steric inhibition of resonance" alters the electronic communication between the two groups, leading to predictable changes in the chemical shifts of the carbonyl carbon and the aromatic nuclei.[5][6]
Chapter 2: Spectral Prediction and Analysis of this compound
A priori analysis of a molecule's structure allows us to predict its NMR spectrum with a high degree of accuracy. This predictive power is a cornerstone of structural elucidation.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the protons and carbons of this compound are systematically numbered as shown in the diagram below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule implies that all four protons on the acetophenone ring (H3, H4, H5, H6) will be distinct, as will the protons on the phenylethynyl ring.
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H8 (CH₃) | ~2.6 | Singlet (s) | 3H | Acetyl methyl protons are adjacent to a carbonyl, appearing as a characteristic singlet.[7] |
| H3-H6 | 7.2 - 8.0 | Multiplets (m) | 4H | Protons on the substituted acetophenone ring. H6 will likely be the most downfield due to proximity to the deshielding carbonyl group. Complex splitting patterns arise from ortho, meta, and para couplings. |
| H2'/H6' | 7.5 - 7.7 | Multiplet (m) | 2H | Ortho protons of the terminal phenyl ring. |
| H3'/H5'/H4' | 7.3 - 7.5 | Multiplet (m) | 3H | Meta and para protons of the terminal phenyl ring, often overlapping. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR will show a distinct signal for each unique carbon atom.
| Carbon Label | Predicted Shift (δ, ppm) | Rationale |
| C7 (C=O) | > 197 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield.[5] |
| C1-C6, C1'-C6' | 120 - 140 | Aromatic carbons. Quaternary carbons (C1, C2, C1') will have lower intensity. Shifts are influenced by substituent effects. |
| Cα, Cβ | 85 - 95 | Alkynyl carbons have a characteristic chemical shift, distinct from aromatic and aliphatic carbons.[8] |
| C8 (CH₃) | 25 - 30 | The acetyl methyl carbon. |
Chapter 3: Comparative Analysis: The Power of Isomers
A powerful method to validate spectral assignments and understand structure-property relationships is to compare the spectrum of a target compound with that of a known, closely related isomer. Here, we compare our predicted data for the ortho isomer with published, experimental data for the para isomer, 1-(4-(phenylethynyl)phenyl)ethanone.[9]
Experimental Data: 1-(4-(phenylethynyl)phenyl)ethanone
The following data is a consensus from multiple experimental reports.[10][11][12]
¹H NMR Data (400 MHz, CDCl₃)
| Observed Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.95 | Doublet (d) | 8.4 | 2H | H atoms ortho to C=O |
| 7.62 | Doublet (d) | 8.4 | 2H | H atoms meta to C=O |
| 7.58–7.52 | Multiplet (m) | - | 2H | H atoms ortho on terminal ring |
| 7.42–7.34 | Multiplet (m) | - | 3H | H atoms meta/para on terminal ring |
| 2.61 | Singlet (s) | - | 3H | Acetyl CH₃ |
¹³C NMR Data (100 MHz, CDCl₃)
| Observed Shift (δ, ppm) | Assignment |
|---|---|
| 197.3 | C=O |
| 136.2, 131.8, 131.7, 128.9, 128.5, 128.3, 128.2, 122.7 | Aromatic Carbons |
| 92.8, 88.7 | Alkynyl Carbons |
| 26.6 | Acetyl CH₃ |
Spectroscopic Comparison and Insights
-
Symmetry: The most striking difference is in the aromatic region of the ¹H NMR spectrum. The para isomer possesses a higher degree of symmetry, resulting in two clean doublets for the acetophenone ring protons. In contrast, the ortho isomer's lower symmetry is expected to produce four distinct and complex multiplets for these same protons. This comparison immediately allows an analyst to distinguish between the two isomers.
-
Chemical Shifts: The chemical shifts of the acetyl methyl protons (~2.6 ppm) are very similar, as their local electronic environment is largely unchanged. However, the positions of the aromatic signals differ due to the varying proximity of the protons to the electron-withdrawing and anisotropic groups.
-
Confirmation of Theory: The experimental data for the para isomer closely matches theoretical predictions, reinforcing our confidence in the predicted spectrum for the ortho isomer. The downfield position of the carbonyl carbon and the characteristic shifts for the alkynyl carbons are consistent across both molecules.
Chapter 4: NMR in a Multi-Technique Workflow
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization relies on a suite of complementary analytical techniques.
| Technique | Information Provided | Comparison to NMR |
| NMR Spectroscopy | Detailed atom-by-atom connectivity, stereochemistry, 3D structure. | Provides the complete structural "blueprint." |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (HRMS), fragmentation patterns. | Confirms molecular formula and provides clues to structural motifs through fragmentation, but does not reveal connectivity. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O stretch at ~1685 cm⁻¹, C≡C stretch at ~2200 cm⁻¹).[13] | Quickly confirms functional groups identified by NMR, but gives no information on their location within the molecule. |
| Chromatography (HPLC/GC) | Purity of the sample, separation from isomers and impurities.[14] | Essential for ensuring the sample analyzed by NMR is a single, pure compound. Often coupled with MS for GC-MS analysis. |
For this compound, IR would confirm the ketone and alkyne functionalities, and high-resolution MS would confirm the elemental composition of C₁₆H₁₂O. However, only NMR can unambiguously differentiate the ortho isomer from its meta and para counterparts and confirm the complete bonding framework.
Chapter 5: Experimental Protocols
Achieving high-quality, reproducible NMR data requires meticulous experimental practice. The following protocols serve as a robust starting point.
NMR Analysis Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which can be used for spectral referencing.[15]
-
Concentration: Accurately weigh 5-15 mg of solid this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. If necessary, use a vortex mixer to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).
-
Internal Standard (Optional): While modern spectrometers can reference the solvent peak, tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference point.[16]
NMR Instrument Parameters (400 MHz Spectrometer)
The following are typical acquisition parameters that should be optimized as needed.
¹H NMR Acquisition [15]
-
Pulse Program: Standard single-pulse (e.g., 'zg' on Bruker systems)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition [17]
-
Pulse Program: Single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems)
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
Conclusion
The comprehensive NMR analysis of this compound serves as an exemplary case study in molecular characterization. Through a predictive approach grounded in fundamental principles of chemical shift and coupling, we can anticipate the key features of its ¹H and ¹³C spectra. The true analytical power, however, is unlocked through comparison. By contrasting the complex, asymmetric spectrum expected for the ortho isomer with the simpler, symmetric experimental spectrum of its para counterpart, we gain a deeper appreciation for how subtle changes in molecular topology manifest in dramatic spectroscopic differences. When integrated into a multi-technique workflow, NMR provides the unambiguous, high-resolution structural data that is indispensable for the advancement of chemical research.
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The Royal Society of Chemistry. (n.d.). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. RSC. Retrieved January 26, 2026, from [Link]
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(n.d.). SI revised 1108. DOI. Retrieved January 26, 2026, from [Link]
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(n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2016). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Retrieved January 26, 2026, from [Link]
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Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Retrieved January 26, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved January 26, 2026, from [Link]
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MDPI. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved January 26, 2026, from [Link]
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Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Retrieved January 26, 2026, from [Link]
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(n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved January 26, 2026, from [Link]
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ACS Publications. (n.d.). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. Retrieved January 26, 2026, from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved January 26, 2026, from [Link]
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(n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. Retrieved January 26, 2026, from [Link]
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UCL. (n.d.). Chemical shifts. University College London. Retrieved January 26, 2026, from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Retrieved January 26, 2026, from [Link]
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Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved January 26, 2026, from [Link]
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Quora. (2021). Why do acetylenes appear at a higher field than ethylenes on the NMR spectrum?. Quora. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to C-C Bond Formation: A Comparative Analysis of the Sonogashira Coupling
In the landscape of synthetic organic chemistry, the ability to forge new carbon-carbon (C-C) bonds with precision and efficiency is paramount. This is especially true for researchers in the pharmaceutical and materials science sectors, where the molecular architecture dictates function. Palladium-catalyzed cross-coupling reactions have emerged as the cornerstone of modern C-C bond formation, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1]
This guide offers a comparative analysis of the Sonogashira coupling alongside other prominent palladium-catalyzed C-C bond-forming reactions: the Suzuki-Miyaura, Heck, Stille, and Negishi couplings. As a senior application scientist, my objective is to move beyond a mere recitation of facts and provide a deeper, field-tested perspective on the practical applications, mechanistic nuances, and strategic considerations that guide the selection of the most appropriate coupling method for a given synthetic challenge.
The Sonogashira Coupling: A Unique Tool for Alkyne Incorporation
The Sonogashira reaction stands out in the pantheon of cross-coupling reactions due to its unique ability to couple terminal alkynes with aryl or vinyl halides.[2] This reaction, co-catalyzed by palladium and copper, has become an indispensable tool for the synthesis of a wide array of compounds, from pharmaceuticals and natural products to organic materials and nanomaterials.[2]
Mechanism of the Sonogashira Coupling
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Catalytic Cycles of the Sonogashira Coupling
The palladium cycle mirrors that of other cross-coupling reactions, initiating with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. The key transmetalation step, however, relies on the copper cycle. Here, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species then transfers the acetylenic group to the palladium center, setting the stage for reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
A Comparative Overview of Key C-C Coupling Reactions
To appreciate the strategic value of the Sonogashira coupling, it is essential to compare it with other workhorse C-C bond formation reactions. Each reaction possesses a unique set of strengths and weaknesses that make it more or less suitable for a particular synthetic transformation.
| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide or Triflate | Direct alkynylation, mild conditions | Requires copper co-catalyst (in classic version), potential for alkyne homocoupling (Glaser coupling) |
| Suzuki-Miyaura | Organoboron Compound | Aryl/Vinyl Halide or Triflate | High functional group tolerance, commercially available reagents, non-toxic byproducts | Requires a base, potential for protodeboronation of boronic acids |
| Heck | Alkene | Aryl/Vinyl Halide or Triflate | Atom economical (no organometallic reagent), good for vinylation | Often requires higher temperatures, regioselectivity can be an issue |
| Stille | Organotin Compound | Aryl/Vinyl Halide or Triflate | Mild conditions, tolerant of many functional groups, air and moisture stable reagents | Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts |
| Negishi | Organozinc Compound | Aryl/Vinyl Halide or Triflate | High reactivity, good for coupling sp³, sp², and sp carbons | Air and moisture sensitive organozinc reagents, lower functional group tolerance |
Mechanistic Snapshots of Alternative Coupling Reactions
Figure 2: Simplified Catalytic Cycles of Major C-C Coupling Reactions
Strategic Selection of a C-C Coupling Reaction: A Workflow
The choice of a C-C coupling reaction is a critical decision in synthetic planning. A systematic approach, considering various factors, can lead to the most efficient and successful outcome.
Figure 3: Workflow for Selecting a C-C Coupling Reaction
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the practical aspects of these reactions, the following are representative, detailed experimental protocols. These are intended as a starting point, and optimization is often necessary for specific substrates.
Representative Sonogashira Coupling Protocol
Reaction: Coupling of Iodobenzene with Phenylacetylene
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and anhydrous triethylamine (5 mL).
-
Reagent Addition: Add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford diphenylacetylene.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Preparation: In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL) to the flask.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the residue by column chromatography to yield 4-methylbiphenyl.
Green Chemistry and Industrial Applications
From an industrial and green chemistry perspective, the choice of coupling reaction carries significant weight. The toxicity of reagents and byproducts is a major concern with the Stille coupling (organotins) and, to a lesser extent, the Negishi coupling (air-sensitive organozincs).[3] The Suzuki-Miyaura reaction is often favored in industrial settings due to the low toxicity of boronic acids and their byproducts.[4] The Heck reaction is highly atom-economical as it avoids the use of a pre-formed organometallic reagent.
The Sonogashira coupling, while powerful, has the drawback of using a copper co-catalyst in its traditional form, which can complicate purification and waste disposal. However, significant research has been dedicated to developing copper-free Sonogashira protocols, which enhance its appeal from a green chemistry standpoint.
Conclusion: The Right Tool for the Job
The Sonogashira coupling is a powerful and unique tool for the direct incorporation of alkyne moieties into organic molecules. Its mild reaction conditions and broad substrate scope have cemented its place in the synthetic chemist's toolbox. However, a comprehensive understanding of its strengths and weaknesses in relation to other C-C bond-forming reactions like the Suzuki-Miyaura, Heck, Stille, and Negishi couplings is crucial for strategic and efficient synthetic planning.
The choice of the "best" coupling reaction is not absolute but rather depends on a careful evaluation of the specific synthetic challenge at hand, including the nature of the coupling partners, functional group compatibility, and practical considerations such as cost, safety, and environmental impact. By following a logical and informed selection process, researchers can harness the full power of these remarkable catalytic transformations to build the complex molecules that drive innovation in medicine and materials science.
References
- Negishi, E.-i. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Negishi, E.-i., & Liu, F. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH Verlag GmbH & Co. KGaA.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Dunn, P. J., Galvin, S., & Hettenbach, K. (2007). The application of green chemistry to the synthesis of sildenafil citrate (Viagra™). Green Chemistry, 9(5), 447-452.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
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The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024. Retrieved from [Link]
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Organic Syntheses. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Ligands for the Sonogashira Cross-Coupling Reaction
For the discerning researcher in organic synthesis and drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The versatility of this palladium-catalyzed reaction, however, is critically dependent on the choice of ligand coordinating to the palladium center. The ligand not only stabilizes the active catalytic species but also profoundly influences the reaction's efficiency, substrate scope, and reaction conditions. This guide provides an in-depth comparison of commonly employed ligands for the Sonogashira reaction, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Crucial Role of Ligands in the Sonogashira Catalytic Cycle
The Sonogashira reaction traditionally involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The catalytic cycle, a beautifully orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, is where the ligand exerts its influence.
The key steps where the ligand plays a pivotal role are:
-
Oxidative Addition: The electron-donating ability of the ligand facilitates the oxidative addition of the aryl or vinyl halide to the Pd(0) species, initiating the catalytic cycle.
-
Reductive Elimination: The steric and electronic properties of the ligand influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.
The choice of ligand can dictate the reaction's tolerance to various functional groups, the required catalyst loading, and the necessary reaction temperature. Furthermore, the development of advanced ligands has enabled highly efficient copper-free Sonogashira reactions, addressing concerns associated with the toxicity and potential side reactions of copper co-catalysts.[4][5]
Below is a diagram illustrating the classical copper-co-catalyzed Sonogashira cycle:
Caption: Figure 1: Simplified Catalytic Cycle of the Copper-Co-catalyzed Sonogashira Reaction.
A Comparative Analysis of Ligand Classes
The two most prominent classes of ligands for the Sonogashira reaction are phosphine-based ligands and N-heterocyclic carbenes (NHCs). Each class offers a unique set of properties that make them suitable for different applications.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have a long and successful history in palladium-catalyzed cross-coupling reactions. Their versatility stems from the ability to fine-tune their steric and electronic properties by varying the substituents on the phosphorus atom.
a) Traditional Phosphine Ligands (e.g., PPh₃):
Triphenylphosphine (PPh₃) is a classic, cost-effective, and readily available ligand that has been widely used in Sonogashira reactions.[6] However, it often requires higher catalyst loadings and elevated temperatures, and its efficacy can be limited with challenging substrates.
b) Bulky, Electron-Rich Alkylphosphine Ligands (e.g., P(t-Bu)₃, Buchwald Ligands):
The development of bulky and electron-rich alkylphosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and the extensive family of Buchwald ligands (e.g., SPhos, XPhos), has revolutionized the field. These ligands are more effective at promoting oxidative addition and reductive elimination, leading to several advantages:
-
Lower Catalyst Loadings: Often effective at mol% levels, reducing cost and residual palladium in the product.
-
Milder Reaction Conditions: Many reactions can be performed at room temperature.
-
Broader Substrate Scope: Efficient coupling of less reactive aryl chlorides and sterically hindered substrates.
A comparative study on the influence of phosphine ligand steric bulk in the Sonogashira coupling of aryl bromides with arylacetylenes provides valuable quantitative insights.[7] The data clearly demonstrates that the optimal ligand choice is highly dependent on the steric hindrance of the coupling partners.
| Ligand | Substrates | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| P(t-Bu)₃ | Phenylacetylene + 2-Bromotoluene | 1 | 25 | 2 | >95 |
| t-Bu₂PCy | Phenylacetylene + 2-Bromotoluene | 1 | 25 | 2 | >95 |
| t-BuPCy₂ | Phenylacetylene + 2-Bromotoluene | 1 | 25 | 24 | ~70 |
| PCy₃ | Phenylacetylene + 2-Bromotoluene | 1 | 25 | 24 | ~40 |
| P(t-Bu)₃ | 1-Ethynyl-2,4,6-trimethylbenzene + 2,6-Dimethylbromobenzene | 2 | 50 | 24 | ~10 |
| t-BuPCy₂ | 1-Ethynyl-2,4,6-trimethylbenzene + 2,6-Dimethylbromobenzene | 2 | 50 | 24 | ~60 |
| PCy₃ | 1-Ethynyl-2,4,6-trimethylbenzene + 2,6-Dimethylbromobenzene | 2 | 50 | 24 | >95 |
Table 1: Comparison of Phosphine Ligands in the Sonogashira Reaction. Data adapted from a study by Plenio et al.[7]
Key Takeaway: For sterically undemanding substrates, highly electron-donating and bulky ligands like P(t-Bu)₃ and t-Bu₂PCy are highly effective. However, for extremely bulky substrates, a less sterically hindered yet still bulky ligand like PCy₃ can provide superior results.[7] This highlights the critical need to match the ligand to the specific steric demands of the reaction.
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Strong σ-Donors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2] They are strong σ-donors, even more so than electron-rich phosphines, which leads to the formation of highly stable and active palladium complexes.[8]
Advantages of NHC Ligands:
-
High Thermal Stability: The strong Pd-NHC bond imparts exceptional stability to the catalyst, making them suitable for reactions requiring high temperatures.
-
High Catalytic Activity: Often exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs).
-
Resistance to Oxidation: Less prone to oxidation compared to many phosphine ligands, allowing for reactions under aerobic conditions in some cases.
Commonly used NHC ligands in Sonogashira reactions include those based on imidazolium salts, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride).[1]
| Ligand Type | Representative Ligand | Catalyst Loading (mol%) | Temp (°C) | Reaction Time | Yield (%) | Reference |
| Phosphine | PPh₃ | 2 | 80 | 12 h | 85 | [6] |
| Buchwald | SPhos | 0.5 | RT | 2 h | 95 | [3] |
| NHC | IPr | 0.01 | 80 | 1 h | 98 | [9] |
Table 2: General Performance Comparison of Ligand Classes in Sonogashira Reactions. (Note: Conditions and substrates vary across different studies, this table provides a general trend.)
Phosphine vs. NHC: A Head-to-Head Perspective
While a direct, single-study comparison under identical conditions is often elusive in the literature, a synthesis of available data allows for a clear differentiation in their optimal applications.
Caption: Figure 2: Comparative Strengths and Weaknesses of Phosphine and NHC Ligands.
In general, for routine Sonogashira couplings of aryl iodides and bromides, modern bulky phosphine ligands offer an excellent balance of reactivity, cost, and ease of use. For more challenging transformations, such as those involving aryl chlorides, sterically demanding substrates, or reactions requiring high temperatures and long reaction times, the superior stability and activity of NHC-ligated palladium catalysts often justify their use.
Experimental Protocols: Putting Theory into Practice
To provide a practical context, here are detailed, step-by-step methodologies for representative Sonogashira reactions using both a traditional phosphine ligand and a modern Buchwald-type ligand.
Protocol 1: Classic Sonogashira Coupling with Pd(PPh₃)₂Cl₂/CuI
This protocol is adapted from a procedure for the coupling of halogenated glycals.[10]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.0–2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (NEt₃) (30 mL/mmol of halide)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if needed
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.0–2.0 equiv).
-
Add triethylamine (30 mL/mmol of halide). If the reactants are not soluble in triethylamine, a minimal amount of anhydrous, degassed co-solvent can be added.
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the aqueous phase with an organic solvent (e.g., chloroform, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Sonogashira Coupling with a Buchwald Ligand (SPhos)
This protocol is a general representation based on the high reactivity of Buchwald palladacycle precatalysts.
Materials:
-
Aryl or vinyl bromide/chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
SPhos Palladacycle (e.g., G3 or G4) (0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl or vinyl halide (1.0 equiv), the terminal alkyne (1.2 equiv), cesium carbonate (2.0 equiv), and the SPhos palladacycle (0.5 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The choice of ligand is a critical parameter in optimizing the Sonogashira cross-coupling reaction. While traditional phosphine ligands like PPh₃ remain useful for simple transformations, the advent of bulky, electron-rich phosphines and robust N-heterocyclic carbenes has significantly expanded the synthetic utility of this powerful reaction.
For most applications, the modern phosphine ligands, particularly the Buchwald-type ligands, offer a superb combination of high reactivity, broad substrate scope, and operational simplicity. NHC ligands, with their exceptional stability and activity, are the go-to choice for particularly challenging substrates and demanding reaction conditions.
The ongoing development of novel ligand architectures, including those designed for copper-free and even palladium-free systems, promises to further enhance the efficiency and sustainability of the Sonogashira reaction. As Senior Application Scientists, we recommend a careful evaluation of the specific synthetic challenge at hand, considering factors such as substrate sterics and electronics, desired reaction conditions, and cost, to select the optimal ligand that will ensure a successful and efficient outcome.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Plenio, H.; Fleck, T. J. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.2008 , 73 (14), 5267–5279. [Link]
-
An operationally simple Sonogashira reaction for an undergraduate organic chemistry laboratory class. J. Chem. Educ.2014 , 91 (10), 1699–1702. [Link]
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Alami, M.; Ferri, F.; Crousse, B.; Linstrumelle, G. A convenient and general method for the synthesis of 1,3-enynes from vinyl triflates and terminal alkynes. Tetrahedron Lett.1993 , 34 (40), 6403-6406. [Link]
-
Genet, J. P.; Blart, E.; Savignac, M. A useful copper-free version of the Sonogashira reaction. Application to the synthesis of the C-13 side chain of Taxol. Synlett1992 , 1992 (9), 715-717. [Link]
-
Koester, D. C.; Werz, D. B. Sonogashira–Hagihara reactions of halogenated glycals. Beilstein J. Org. Chem.2013 , 9, 2452–2459. [Link]
-
El-Faham, A.; El-Sayed, A. M.; Abdel-Monem, M. I.; Ghoneim, A. I. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 4465-4497. [Link]
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Ananikov, V. P.; Orlov, N. V.; Beletskaya, I. P. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction. Chem. Eur. J.2020 , 26, 15672-15681. [Link]
-
Martek, B. A.; Gazvoda, M.; Urankar, D.; Košmrlj, J. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020 , 22, 4938-4943. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] Its synthesis has been a subject of intense study for over a century, leading to a rich collection of named reactions and innovative methodologies. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to quinoline derivatives, moving beyond a mere listing of protocols to explain the causality behind experimental choices. We will dissect the mechanisms, compare the performance, and provide field-proven insights into the scope and limitations of each method, empowering you to strategically select the optimal path for your target molecule.
Section 1: Classical Approaches to the Quinoline Core
The classical methods, developed in the late 19th century, remain relevant for their robustness and access to a variety of substitution patterns. However, they are often characterized by harsh reaction conditions.
The Skraup Synthesis: A Forceful Classic
The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[2] The reaction is notoriously exothermic and requires careful control.[3]
Mechanistic Rationale: The key to the Skraup synthesis is the in situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[2] The aromatic amine then undergoes a Michael addition to this highly reactive α,β-unsaturated aldehyde. The subsequent cyclization is an intramolecular electrophilic substitution onto the activated aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline ring system.[1] The use of a moderator like ferrous sulfate is crucial to temper the reaction's violence.[3]
Workflow: The Skraup Synthesis
Caption: Workflow for a typical Skraup quinoline synthesis.
The Doebner-von Miller Reaction: A Versatile Modification
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[4] The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or a Lewis acid.[4]
Mechanistic Rationale: The reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by the addition of a second molecule of aniline to the carbonyl group, leading to a dihydroquinoline intermediate that is subsequently oxidized to the final quinoline product. A proposed fragmentation-recombination mechanism has also been studied, suggesting a more complex pathway.[5] A significant challenge in this reaction is the tendency for the α,β-unsaturated carbonyl compounds to polymerize, leading to tar formation. This can be mitigated by the slow, controlled addition of the carbonyl compound to a refluxing acidic solution of the aniline.[6]
Workflow: The Doebner-von Miller Reaction
Caption: Workflow for the Doebner-von Miller synthesis.
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis is a straightforward method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7] The choice of acid catalyst is critical, with concentrated sulfuric acid being a common choice.[7]
Mechanistic Rationale: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[7] The acid catalyst then protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring.[7] A subsequent dehydration step yields the fully aromatic quinoline. The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[7]
Mechanism: The Combes Synthesis
Caption: Mechanism of the Combes quinoline synthesis.
The Conrad-Limpach-Knorr Synthesis: A Route to Hydroxyquinolines
This synthesis provides access to 2-hydroxyquinolines (quinolones) and 4-hydroxyquinolines, depending on the reaction conditions. It involves the reaction of anilines with β-ketoesters.
Mechanistic Rationale: The pathway is dictated by temperature. At lower temperatures (e.g., room temperature to 100 °C), the aniline preferentially attacks the keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate. Cyclization of this intermediate at higher temperatures (around 250 °C) via intramolecular acylation of the aniline nitrogen followed by tautomerization yields a 4-hydroxyquinoline (Conrad-Limpach). Conversely, at higher initial temperatures (e.g., >140 °C), the aniline first forms an anilide with the ester group. Subsequent intramolecular condensation leads to a 2-hydroxyquinoline (Knorr). The choice of a high-boiling solvent is critical for achieving the high temperatures required for the cyclization step in the Conrad-Limpach variant.[8]
Logical Relationship: Conrad-Limpach-Knorr Synthesis
Caption: Temperature dictates the outcome of the Conrad-Limpach-Knorr synthesis.
Section 2: The Friedländer Synthesis: A Mild and Modular Approach
The Friedländer synthesis is one of the most versatile and widely used methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[9] This reaction can be catalyzed by acids or bases and often proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[9]
Mechanistic Rationale: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound, followed by cyclization via imine formation and subsequent dehydration.[9] The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the dihydroquinoline intermediate, followed by dehydration.[9] The modularity of this reaction, allowing for variation in both the 2-aminoaryl carbonyl and the methylene component, makes it exceptionally valuable for creating diverse libraries of substituted quinolines.[10]
Mechanism: The Friedländer Synthesis
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Safety Operating Guide
Navigating the Disposal of 1-(2-(Phenylethynyl)phenyl)ethanone: A Guide for Laboratory Professionals
Understanding the Hazard Profile of 1-(2-(phenylethynyl)phenyl)ethanone
Aromatic Ketone Moiety: Aromatic ketones are generally stable compounds. However, upon thermal decomposition, they can produce carbon oxides (CO, CO₂) and other potentially hazardous byproducts.[1][2]
Phenylethynyl Group (Terminal Alkyne): The presence of a terminal alkyne is a significant safety consideration. Terminal alkynes are known to be acidic and can form explosive metal acetylides when they come into contact with certain metals, particularly heavy metals like silver, copper, and mercury.[3][4][5] This reactivity necessitates stringent protocols to prevent accidental formation of these shock-sensitive and potentially detonable compounds.
Based on data for similar chemical structures, this compound should be treated as a compound that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
An irritant to the eyes and respiratory system.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Key Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [6][7] |
| Molecular Weight | 220.27 g/mol | [6][7] |
| Appearance | White solid | [8] |
| Melting Point | 97-99 °C | [8] |
Waste Stream Segregation: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. The following decision-making workflow should be followed for waste containing this compound.
Figure 1. Decision workflow for the segregation of waste containing this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Eye Protection: Wear chemical safety goggles.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Body Protection: Wear a standard laboratory coat.
- Ventilation: Conduct all operations within a certified chemical fume hood.
2. Waste Collection:
- Solid Waste: Collect pure or substantially pure solid this compound in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
- Liquid Waste (Solutions):
- For solutions of this compound in non-halogenated solvents, collect in a designated "Non-Halogenated Organic Waste" container.
- For solutions in halogenated solvents (e.g., dichloromethane, chloroform), collect in a designated "Halogenated Organic Waste" container.
- Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the approximate concentration. Avoid using abbreviations or chemical formulas.
3. Incompatible Materials:
- It is imperative to avoid mixing waste containing this compound with incompatible materials. A detailed table of known and potential incompatibilities is provided below. The primary concern is the formation of explosive acetylides.
4. Storage of Waste:
- Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
- Ensure that the storage area is away from sources of heat, ignition, and direct sunlight.
- Do not store waste containers for an extended period. Follow your institution's guidelines for waste pickup schedules.
5. Final Disposal:
- Disposal of this compound must be carried out by a licensed and reputable chemical waste disposal company.
- Under no circumstances should this chemical be disposed of down the drain or in regular trash.
- The recommended method of disposal is high-temperature incineration in a facility equipped with appropriate emission controls.
Chemical Incompatibility Profile
To prevent hazardous reactions, it is crucial to be aware of the chemical incompatibilities of this compound.
| Incompatible Material | Potential Hazard | Rationale and Causality |
| Strong Oxidizing Agents | Violent reaction, fire, explosion. | The organic nature of the compound makes it susceptible to rapid and exothermic oxidation. |
| Strong Reducing Agents | Exothermic reaction. | Can lead to the reduction of the ketone and/or alkyne functionalities in an uncontrolled manner. |
| Strong Bases (e.g., Sodium Amide, n-Butyllithium) | Formation of acetylide anions. | The terminal alkyne is acidic and will be deprotonated by strong bases to form highly reactive acetylide anions.[3][4][5] |
| Heavy Metal Salts (e.g., Silver, Copper(I), Mercury salts) | Formation of explosive metal acetylides. | The acetylide anion can react with heavy metal cations to form shock-sensitive and potentially explosive precipitates.[3] |
| Strong Acids | Potential for violent polymerization of the alkyne. | Acid-catalyzed polymerization of the triple bond can be highly exothermic. |
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify your institution's environmental health and safety (EHS) office.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material into a labeled waste container.
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.
-
Seek immediate medical attention.
-
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. The principles outlined in this guide are rooted in a fundamental understanding of chemical reactivity and are designed to foster a culture of safety and compliance within the laboratory.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
